CYP1B1 Inhibitory Potency: Alizarin Exhibits >3.7-Fold Greater Selectivity for CYP1B1 Over CYP1A2 Compared to Class-Average Profiles
Alizarin demonstrates strong and selective inhibition of cytochrome P450 isoform CYP1B1 with an IC50 of 2.7 μM, while showing substantially weaker inhibition of CYP1A2 (IC50 10.0 μM) and CYP1A1 (IC50 6.2 μM) . This differential potency profile is particularly notable when compared to the broader anthraquinone class, where many hydroxyanthraquinones exhibit either non-selective pan-CYP1 inhibition or distinct isoform preferences [1]. Alizarin further shows weak inhibition of CYP2A6 and CYP2E1 and no measurable inhibition of CYP2C19, CYP3A4, or CYP3A5, establishing a defined selectivity window . In contrast, purpurin and quinizarin have not been reported to possess comparable isoform-selective CYP inhibition profiles in peer-reviewed studies [2].
| Evidence Dimension | Cytochrome P450 enzyme inhibition potency (IC50, μM) and isoform selectivity |
|---|---|
| Target Compound Data | CYP1B1 IC50 = 2.7 μM; CYP1A1 IC50 = 6.2 μM; CYP1A2 IC50 = 10.0 μM |
| Comparator Or Baseline | Class-level baseline: Typical hydroxyanthraquinones show variable CYP1 family inhibition without defined isoform selectivity window; specific comparator data for purpurin/quinizarin CYP inhibition not reported in primary literature |
| Quantified Difference | Alizarin shows 3.7-fold lower IC50 for CYP1B1 versus CYP1A2 (2.7 μM vs. 10.0 μM); 2.3-fold selectivity for CYP1B1 over CYP1A1 |
| Conditions | In vitro enzyme inhibition assays using recombinant human CYP isoforms; substrate-specific fluorometric or luminescent detection; standard inhibitor concentration-response curves |
Why This Matters
Selective CYP1B1 inhibition without significant CYP1A2 or CYP3A4 interference reduces confounding metabolic variables in drug-drug interaction studies and makes alizarin a cleaner tool compound for probing CYP1B1-mediated pathways in cancer pharmacology and toxicology research.
- [1] ChemBase. (2025). Alizarin - Enzyme Inhibition Profile. Compound Database. View Source
- [2] Zengin, G., Degirmenci, N. S., Alpsoy, L., & Aktumsek, A. (2016). Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin). Human & Experimental Toxicology, 35(5), 544–553. View Source
